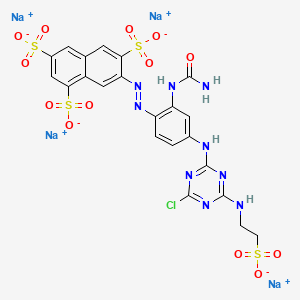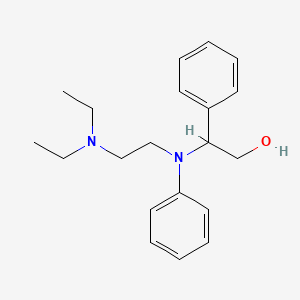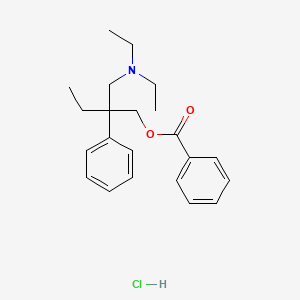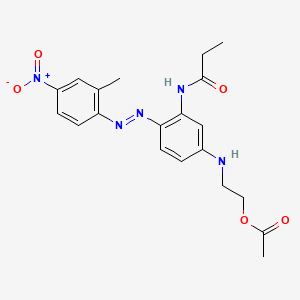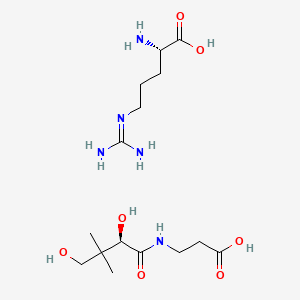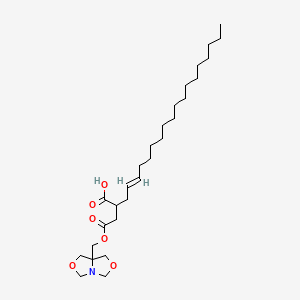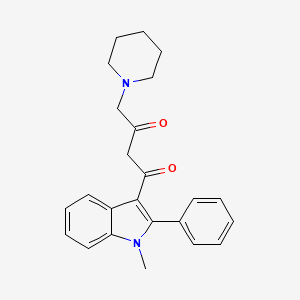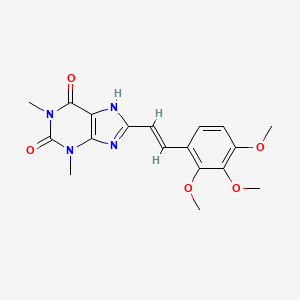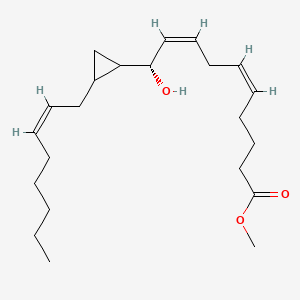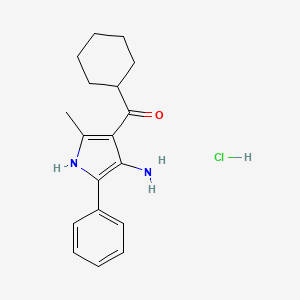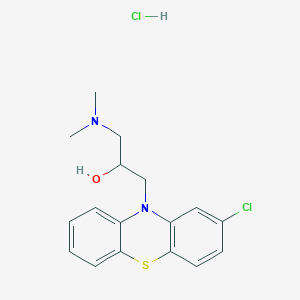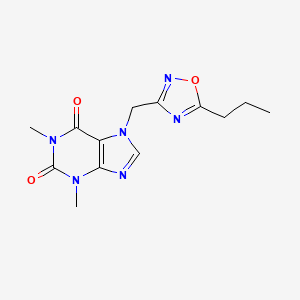
7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: is a compound that combines the structural features of theophylline and oxadiazole. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the oxadiazole moiety introduces unique chemical properties that can enhance the biological activity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine to form an amidoxime intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Attachment to Theophylline: The oxadiazole ring is then attached to the theophylline core through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole derivative with a halogenated theophylline compound in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the theophylline core.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the theophylline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are typically used.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted theophylline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of theophylline derivatives on cellular processes. It can also serve as a probe to investigate the role of oxadiazole-containing compounds in biological systems.
Medicine: The compound has potential therapeutic applications due to its bronchodilator properties. It may be explored as a treatment for respiratory diseases, leveraging the combined effects of theophylline and oxadiazole.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the respiratory tract, thereby improving airflow and reducing symptoms of respiratory diseases. The oxadiazole moiety may also contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: This compound has a similar structure but with a methyl group instead of a propyl group on the oxadiazole ring.
7-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: This derivative contains a phenyl group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the propyl group in 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline can influence its lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl counterparts. This structural variation can lead to differences in pharmacokinetics, bioavailability, and overall therapeutic efficacy.
Propiedades
Número CAS |
88339-06-4 |
|---|---|
Fórmula molecular |
C13H16N6O3 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C13H16N6O3/c1-4-5-9-15-8(16-22-9)6-19-7-14-11-10(19)12(20)18(3)13(21)17(11)2/h7H,4-6H2,1-3H3 |
Clave InChI |
VYZDCCMTUGQZKB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


